molecular formula C15H10N4O4 B412254 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide CAS No. 70181-28-1

4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No.: B412254
CAS No.: 70181-28-1
M. Wt: 310.26g/mol
InChI Key: IHOSSJVTAGETES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Preparation Methods

The synthesis of 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide typically involves the condensation of 4-nitrobenzohydrazide with 2-oxoindoline-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide include other indole derivatives such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide lies in its specific nitro and indole functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O4/c20-14(9-5-7-10(8-6-9)19(22)23)18-17-13-11-3-1-2-4-12(11)16-15(13)21/h1-8,16,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOSSJVTAGETES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.